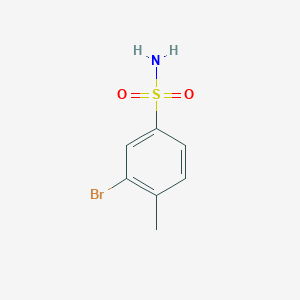

3-Bromo-4-methylbenzenesulfonamide

Description

BenchChem offers high-quality 3-Bromo-4-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMBNGJNYNLPDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593389 | |

| Record name | 3-Bromo-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210824-69-4 | |

| Record name | 3-Bromo-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-methylbenzenesulfonamide is a substituted aromatic sulfonamide that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its chemical structure, featuring a bromine atom and a sulfonamide group on a toluene scaffold, offers multiple reaction sites for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications, with a focus on its role as a key intermediate in the synthesis of bioactive molecules.

Chemical Properties and Data

3-Bromo-4-methylbenzenesulfonamide is a solid at room temperature with the chemical formula C₇H₈BrNO₂S. Its molecular structure is characterized by a benzene ring substituted with a bromine atom at the 3-position, a methyl group at the 4-position, and a sulfonamide group at the 1-position.

Table 1: Physicochemical and Spectroscopic Data for 3-Bromo-4-methylbenzenesulfonamide

| Property | Value |

| CAS Number | 210824-69-4 |

| Molecular Formula | C₇H₈BrNO₂S |

| Molecular Weight | 250.11 g/mol |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

| ¹H NMR (Predicted) | Aromatic protons (~7.5-8.0 ppm), Methyl protons (~2.4 ppm), Amine protons (~7.0-7.5 ppm) |

| ¹³C NMR (Predicted) | Aromatic carbons (~125-145 ppm), Methyl carbon (~21 ppm) |

| IR (Predicted) | N-H stretch (~3300 cm⁻¹), C-H aromatic stretch (~3100 cm⁻¹), S=O stretch (~1350 and 1160 cm⁻¹), C-Br stretch (~600-500 cm⁻¹) |

| MS (EI, Predicted) | m/z 251/249 (M⁺), 172/170, 155, 91 |

Synthesis of 3-Bromo-4-methylbenzenesulfonamide

While a specific, detailed experimental protocol for the synthesis of 3-Bromo-4-methylbenzenesulfonamide is not widely published in academic literature, a plausible and commonly employed method would be the electrophilic bromination of the commercially available precursor, 4-methylbenzenesulfonamide.

Proposed Experimental Protocol: Electrophilic Bromination

Reaction Scheme:

Caption: Proposed synthesis of 3-Bromo-4-methylbenzenesulfonamide.

Materials:

-

4-Methylbenzenesulfonamide

-

Liquid Bromine (Br₂)

-

Anhydrous Iron(III) Bromide (FeBr₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methylbenzenesulfonamide (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add anhydrous iron(III) bromide (0.1 equivalents) to the stirred solution.

-

From the dropping funnel, add a solution of liquid bromine (1.1 equivalents) in dichloromethane dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution until the red-brown color of bromine disappears.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired product, 3-Bromo-4-methylbenzenesulfonamide.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Applications in Organic Synthesis and Drug Discovery

The synthetic utility of 3-Bromo-4-methylbenzenesulfonamide stems from the reactivity of its functional groups. The bromine atom is well-suited for participation in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The sulfonamide moiety is a well-established pharmacophore found in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. Therefore, 3-Bromo-4-methylbenzenesulfonamide serves as a valuable starting material for the synthesis of novel sulfonamide-containing drug candidates.

Exemplary Reaction Workflow: Suzuki Coupling

The following workflow illustrates the potential use of 3-Bromo-4-methylbenzenesulfonamide in a Suzuki cross-coupling reaction to introduce a new aryl or heteroaryl group.

Caption: A generalized workflow for a Suzuki coupling reaction.

Signaling Pathways and Biological Activity

While 3-Bromo-4-methylbenzenesulfonamide itself is primarily considered a synthetic intermediate, its derivatives have been investigated for various biological activities. The sulfonamide functional group is known to interact with a variety of biological targets. For instance, many sulfonamide-containing drugs act as inhibitors of enzymes such as carbonic anhydrases and cyclooxygenases.

Derivatives of benzenesulfonamides have shown potential as antimicrobial and anti-inflammatory agents. The synthesis of novel compounds from the 3-Bromo-4-methylbenzenesulfonamide scaffold allows for the exploration of structure-activity relationships and the development of new therapeutic agents that may target specific signaling pathways involved in inflammation or microbial growth. However, at present, there is no specific signaling pathway that has been definitively associated with 3-Bromo-4-methylbenzenesulfonamide itself.

Conclusion

3-Bromo-4-methylbenzenesulfonamide is a valuable and versatile intermediate in organic and medicinal chemistry. Its readily modifiable structure allows for the synthesis of a diverse range of compounds with potential applications in drug discovery and materials science. This guide has provided an overview of its chemical properties, a plausible synthetic route, and its potential applications, highlighting its importance as a building block for the development of novel molecules. Further research into the synthesis and biological evaluation of derivatives of 3-Bromo-4-methylbenzenesulfonamide is warranted to fully explore its potential.

In-Depth Technical Guide: 3-Bromo-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and potential applications of 3-Bromo-4-methylbenzenesulfonamide. The information is curated for professionals in the fields of chemical research and pharmaceutical development.

Chemical Structure and Properties

3-Bromo-4-methylbenzenesulfonamide is an aromatic organic compound containing a benzene ring substituted with a bromine atom, a methyl group, and a sulfonamide functional group.

Molecular Structure:

Caption: Chemical structure of 3-Bromo-4-methylbenzenesulfonamide.

Physicochemical Properties:

A summary of the key physical and chemical properties of 3-Bromo-4-methylbenzenesulfonamide is presented in the table below. It is important to note that some of these values are predicted due to the limited availability of experimental data in public literature.

| Property | Value | Source |

| CAS Number | 210824-69-4 | [1][2][3] |

| Molecular Formula | C₇H₈BrNO₂S | [1][2][4] |

| Molecular Weight | 250.11 g/mol | [1][4] |

| Appearance | White solid | [5] |

| Boiling Point (Predicted) | 379.0 ± 52.0 °C at 760 mmHg | [5][6] |

| Density (Predicted) | 1.658 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 9.94 ± 0.60 | [5] |

| Storage Temperature | 2-8°C | [5] |

Synthesis

The primary route for the synthesis of 3-Bromo-4-methylbenzenesulfonamide involves the sulfonation of 3-bromo-4-methylaniline. While specific, detailed experimental protocols for this exact compound are not widely published, a general procedure can be inferred from standard organic chemistry methods for the synthesis of benzenesulfonamides from anilines.

General Synthetic Workflow:

Caption: Generalized synthetic pathway for 3-Bromo-4-methylbenzenesulfonamide.

Experimental Protocol (General Procedure):

-

Formation of the Sulfonyl Chloride: 3-Bromo-4-methylaniline would first be converted to its corresponding diazonium salt using sodium nitrite and a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C). This intermediate is then reacted with sulfur dioxide in the presence of a copper(II) catalyst to yield 3-bromo-4-methylbenzenesulfonyl chloride.

-

Ammonolysis of the Sulfonyl Chloride: The resulting 3-bromo-4-methylbenzenesulfonyl chloride is then treated with aqueous ammonia to displace the chloride and form the desired 3-Bromo-4-methylbenzenesulfonamide.

Purification would typically be achieved through recrystallization from a suitable solvent system.

Spectral Data

Detailed spectral data (NMR, IR, MS) for 3-Bromo-4-methylbenzenesulfonamide are not available in the public domain search results. However, based on the known structure, the expected spectral characteristics can be predicted.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Three signals in the aromatic region (typically δ 7.0-8.0 ppm). The proton between the bromo and sulfonamide groups would likely be the most downfield. The other two protons on the ring would show coupling to each other.

-

Methyl Protons: A singlet in the aliphatic region (typically δ 2.0-2.5 ppm).

-

Sulfonamide Protons: A broad singlet corresponding to the NH₂ group, which may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Six distinct signals in the aromatic region (typically δ 120-150 ppm). The carbons attached to the bromine, methyl, and sulfonamide groups would have characteristic chemical shifts.

-

Methyl Carbon: A single signal in the aliphatic region (typically δ 15-25 ppm).

Expected IR Spectral Features:

-

N-H Stretching: Two bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the sulfonamide NH₂ group.

-

S=O Stretching: Two strong absorption bands around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric) for the sulfonyl group.

-

C-H Stretching: Aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring stretching vibrations in the 1600-1450 cm⁻¹ region.

Expected Mass Spectrometry Features:

-

The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation would likely involve the loss of SO₂NH₂ and other characteristic fragments.

Biological Activity and Potential Applications

While there is no specific biological activity reported for 3-Bromo-4-methylbenzenesulfonamide in the searched literature, the benzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry.[6] Derivatives of benzenesulfonamide have been shown to exhibit a wide range of biological activities.[1]

Potential Areas of Investigation:

-

Carbonic Anhydrase Inhibition: Benzenesulfonamides are classic inhibitors of carbonic anhydrases, enzymes involved in various physiological processes.[6][7] Inhibition of specific carbonic anhydrase isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[6][8] The substitution pattern on the benzene ring can significantly influence the inhibitory potency and selectivity.

-

Antimicrobial Activity: Many sulfonamide-based drugs are known for their antibacterial properties.[1] Novel benzenesulfonamide derivatives are continuously being explored as potential antimicrobial agents.[9]

-

Anti-inflammatory and Anticancer Activity: Research has also indicated that some benzenesulfonamide derivatives possess anti-inflammatory and anticancer properties.[1][9]

The presence of the bromo and methyl groups on the benzene ring of 3-Bromo-4-methylbenzenesulfonamide provides handles for further chemical modification, making it a potentially valuable building block for the synthesis of more complex and biologically active molecules.

Logical Relationship for Drug Discovery Potential:

Caption: Potential workflow for utilizing 3-Bromo-4-methylbenzenesulfonamide in drug discovery.

Conclusion

3-Bromo-4-methylbenzenesulfonamide is a chemical compound with a well-defined structure but limited publicly available experimental data. Its core benzenesulfonamide structure suggests potential for biological activity, particularly as an enzyme inhibitor. The presence of reactive sites makes it a candidate for further synthetic modifications in the development of new therapeutic agents. Further research is required to fully characterize its physical and chemical properties, develop optimized synthetic protocols, and explore its biological potential.

References

- 1. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 4-Bromo-3-methylbenzenesulfonamide | 879487-75-9 [sigmaaldrich.com]

- 4. Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemigran.com [chemigran.com]

- 6. benchchem.com [benchchem.com]

- 7. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: 3-Bromo-4-methylbenzenesulfonamide (CAS Number 210824-69-4)

Disclaimer: Publicly available scientific data for 3-Bromo-4-methylbenzenesulfonamide (CAS 210824-69-4) is limited. This guide has been compiled using information on structurally similar compounds and general principles of medicinal chemistry. The data presented for physicochemical properties and potential biological activities should be considered as estimations and require experimental verification.

Introduction

3-Bromo-4-methylbenzenesulfonamide is a halogenated aromatic sulfonamide. The sulfonamide functional group is a key pharmacophore found in a wide range of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. The presence of a bromine atom and a methyl group on the benzene ring can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This document provides a summary of the available technical information for researchers, scientists, and drug development professionals interested in this compound.

Chemical and Physical Properties

| Property | Value (for 4-Bromo-3-methylbenzenesulfonamide) | Reference |

| CAS Number | 879487-75-9 | [1][2] |

| Molecular Formula | C₇H₈BrNO₂S | [2] |

| Molecular Weight | 250.11 g/mol | [2] |

| Melting Point | 148 °C | [1][2] |

| Purity | ≥97% | [1] |

| InChI Code | 1S/C7H8BrNO2S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,1H3,(H2,9,10,11) | [1] |

| InChI Key | KRUSKWRPOCHSGC-UHFFFAOYSA-N | [1] |

Synthesis

A plausible synthetic route to 3-Bromo-4-methylbenzenesulfonamide would involve the chlorosulfonation of 3-bromo-4-methylaniline followed by amination. A general experimental protocol for the synthesis of a related benzenesulfonamide is provided below.

Experimental Protocol: Synthesis of N-substituted-4-methylbenzenesulfonamide

This protocol describes a general method for the synthesis of sulfonamides from a sulfonyl chloride and an amine. This can be adapted for the synthesis of 3-Bromo-4-methylbenzenesulfonamide by starting with 3-bromo-4-methylbenzenesulfonyl chloride and reacting it with ammonia or a protected ammonia equivalent.

Materials:

-

p-Toluenesulfonyl chloride

-

Appropriate primary or secondary amine

-

Pyridine or triethylamine

-

Dichloromethane (DCM)

-

Saturated ammonium chloride solution

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of the amine (1.0 eq) in DCM, add pyridine or triethylamine (3.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic fractions, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the desired sulfonamide.[3]

Biological Activity and Mechanism of Action

While no specific biological activity has been reported for 3-Bromo-4-methylbenzenesulfonamide, the benzenesulfonamide scaffold is present in numerous biologically active compounds.[4][5]

Potential Activities:

-

Carbonic Anhydrase Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[6]

-

Antibacterial Activity: The sulfonamide moiety is the basis for sulfa drugs, which inhibit dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.

-

Anti-inflammatory and Anticancer Activity: Some substituted benzenesulfonamides have shown potential as anti-inflammatory and anticancer agents through various mechanisms.[4][7]

The bromine and methyl substituents on the aromatic ring of 3-Bromo-4-methylbenzenesulfonamide would likely modulate its inhibitory potency and selectivity for different enzyme targets.

Spectral Data

Specific spectral data (NMR, IR, MS) for 3-Bromo-4-methylbenzenesulfonamide is not available in public databases. However, characteristic spectral features for related benzenesulfonamides have been reported.

-

¹H NMR: Aromatic protons would appear in the range of 7-8 ppm. The methyl protons would be a singlet around 2.4 ppm. The NH₂ protons of the sulfonamide would appear as a broad singlet, with its chemical shift being solvent-dependent.

-

¹³C NMR: Aromatic carbons would resonate between 120-150 ppm. The methyl carbon would appear around 20-25 ppm.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations around 3300-3400 cm⁻¹, S=O stretching vibrations around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric), and C-Br stretching in the fingerprint region.[8][9]

Safety and Handling

Safety data for 3-Bromo-4-methylbenzenesulfonamide is not available. The following information is based on safety data sheets for structurally similar compounds.

Hazard Statements (based on related compounds):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (based on related compounds):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Conclusion

3-Bromo-4-methylbenzenesulfonamide represents a chemical entity with potential for further investigation in drug discovery and medicinal chemistry. Based on its structural features, it is a candidate for evaluation as an enzyme inhibitor, particularly targeting carbonic anhydrases or bacterial enzymes. The lack of available data highlights an opportunity for further research to synthesize, characterize, and evaluate the biological activities of this compound to unlock its full potential. Researchers are advised to perform thorough experimental validation of all properties and activities.

References

- 1. 4-Bromo-3-methylbenzenesulfonamide | 879487-75-9 [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. znaturforsch.com [znaturforsch.com]

In-Depth Technical Guide to the Physical Properties of 3-Bromo-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 3-Bromo-4-methylbenzenesulfonamide (CAS No. 210824-69-4). The information is compiled for professionals in research and development who require a detailed understanding of this compound's physical characteristics for applications in synthesis, formulation, and further studies.

Core Physical and Chemical Properties

While extensive experimental data for 3-Bromo-4-methylbenzenesulfonamide is not widely available in peer-reviewed literature, a combination of data from chemical suppliers and computational predictions allows for a robust profile of its physical properties.

Data Presentation

The following table summarizes the key physical and chemical identifiers and properties for 3-Bromo-4-methylbenzenesulfonamide.

| Property | Value | Source |

| Chemical Name | 3-Bromo-4-methylbenzenesulfonamide | - |

| CAS Number | 210824-69-4 | [1][2] |

| Molecular Formula | C₇H₈BrNO₂S | [1][3] |

| Molecular Weight | 250.11 g/mol | [1][3] |

| Physical State | Solid | [3] |

| Color | White | [3] |

| Boiling Point | 379.0 ± 52.0 °C (Predicted) | [3] |

| Density | 1.658 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 9.94 ± 0.60 (Predicted) | [3] |

| Purity | ≥98% (as supplied by vendors) | [1] |

| Storage Temperature | Room temperature, sealed in a dry environment | [3] |

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physical properties of a solid organic compound like 3-Bromo-4-methylbenzenesulfonamide.

Determination of Melting Point

Objective: To determine the temperature range over which the solid compound transitions to a liquid. This is a crucial indicator of purity.

Methodology: Capillary Method

-

Sample Preparation:

-

Ensure the 3-Bromo-4-methylbenzenesulfonamide sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the heating block of a melting point apparatus.

-

Ensure the thermometer is correctly positioned with the bulb close to the capillary tube.

-

-

Measurement:

-

Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating slowly and record the temperature at which the entire solid has melted into a clear liquid (T2).

-

The melting point is reported as the range T1-T2.

-

-

Purity Indication:

-

A sharp melting range (0.5-2°C) is indicative of a pure compound.

-

A broad melting range suggests the presence of impurities.

-

Determination of Solubility

Objective: To qualitatively or quantitatively determine the solubility of 3-Bromo-4-methylbenzenesulfonamide in various solvents.

Methodology: Gravimetric Method for Quantitative Determination

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Preparation:

-

Accurately weigh a specific amount of 3-Bromo-4-methylbenzenesulfonamide (e.g., 100 mg) into several vials.

-

-

Dissolution:

-

Add a measured volume of a chosen solvent (e.g., 1 mL) to a vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached. A magnetic stirrer or shaker can be used.

-

-

Separation and Quantification:

-

After equilibration, allow any undissolved solid to settle.

-

Carefully filter the supernatant to remove any undissolved solute.

-

Transfer a known volume of the clear saturated solution to a pre-weighed vial.

-

Evaporate the solvent completely under reduced pressure or in a fume hood.

-

Weigh the vial containing the dried solute.

-

-

Calculation:

-

Calculate the mass of the dissolved solid.

-

Express the solubility in terms of g/L or mg/mL.

-

Predicted Solubility Profile: Based on the structure of sulfonamides, 3-Bromo-4-methylbenzenesulfonamide is expected to have low solubility in non-polar solvents, moderate solubility in polar protic solvents, and higher solubility in polar aprotic solvents like DMSO and DMF.

Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

References

3-Bromo-4-methylbenzenesulfonamide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the chemical properties of 3-Bromo-4-methylbenzenesulfonamide, a compound of interest in synthetic chemistry and pharmaceutical research. Due to the structural similarity to its isomer, 4-Bromo-3-methylbenzenesulfonamide, data for the latter is presented as a reliable reference for molecular formula and weight.

Core Chemical Data

The fundamental molecular properties of 3-Bromo-4-methylbenzenesulfonamide are identical to its isomer, 4-Bromo-3-methylbenzenesulfonamide. These properties are summarized below.

| Property | Value |

| Molecular Formula | C₇H₈BrNO₂S[1][2] |

| Molecular Weight | 250.11 g/mol [1] / 250.12 g/mol [2] |

Logical Relationship of Isomers

The relationship between 3-Bromo-4-methylbenzenesulfonamide and its readily documented isomer is based on the principle of constitutional isomerism. Both compounds share the same atoms but differ in their connectivity, specifically in the placement of the bromo and methyl functional groups on the benzene ring. This relationship is depicted below.

References

Reactivity of functional groups in 3-Bromo-4-methylbenzenesulfonamide

An In-depth Technical Guide to the Reactivity of Functional Groups in 3-Bromo-4-methylbenzenesulfonamide

Abstract

3-Bromo-4-methylbenzenesulfonamide is a highly versatile trifunctional synthetic intermediate of significant interest in medicinal chemistry and materials science. Its chemical architecture, featuring a sulfonamide moiety, a bromine atom, and a methyl group on a benzene ring, offers three distinct points for chemical modification. The electronic interplay between the electron-withdrawing sulfonamide group and the electron-donating methyl group, combined with the reactivity of the bromine atom as a leaving group, provides a powerful scaffold for constructing complex molecular entities. This guide provides a comprehensive analysis of the reactivity of each functional group, details established experimental protocols for their transformation, presents quantitative data for key reactions, and illustrates the strategic utility of this compound in synthetic workflows.

Molecular Structure and Electronic Properties

The reactivity of 3-Bromo-4-methylbenzenesulfonamide is governed by the electronic properties of its three key functional groups and their positions on the aromatic ring.

-

Sulfamoyl Group (-SO₂NH₂): As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic aromatic substitution. However, it significantly activates the ring for nucleophilic aromatic substitution (SₙAr), particularly at the ortho and para positions. The acidic protons on the nitrogen atom allow for reactions such as N-alkylation and N-arylation.

-

Bromine Atom (-Br): Located ortho to the powerful electron-withdrawing sulfonamide group, the C-Br bond is polarized, making the carbon atom susceptible to nucleophilic attack. The bromine atom serves as an excellent leaving group in a wide array of palladium-catalyzed cross-coupling reactions and SₙAr reactions.

-

Methyl Group (-CH₃): This electron-donating group has a modest activating effect on the aromatic ring. More importantly, its benzylic protons are susceptible to free-radical halogenation or oxidation to afford corresponding benzyl or benzoic acid derivatives.

The logical relationship between the core structure and its primary reaction pathways is illustrated below.

Reactivity and Transformations

Reactions at the Sulfamoyl Group

The acidic nature of the N-H protons of the sulfonamide group facilitates its derivatization through various reactions.

The sulfonamide nitrogen can be alkylated using alkyl halides or other electrophiles under basic conditions. The use of a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is crucial to deprotonate the sulfonamide, forming a more nucleophilic sulfonamidate anion. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can enhance reactivity, particularly in biphasic systems.[1]

Transition-metal-catalyzed reactions are commonly employed for the N-arylation of sulfonamides. Copper-catalyzed Chan-Lam coupling or palladium-catalyzed Buchwald-Hartwig amination can effectively form C-N bonds between the sulfonamide and aryl halides or arylboronic acids.[2][3][4][5] These methods are often preferred over classical Ullmann conditions due to their milder reaction conditions and broader substrate scope.

Table 1: Representative Conditions for Sulfamoyl Group Functionalization

| Reaction Type | Reagents | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference(s) |

| N-Alkylation | Benzyl Bromide | TBAB | K₃PO₄ | Acetonitrile | 80 | Good to Excellent | [1] |

| N-Arylation | Aryl Bromide | [Pd(allyl)Cl]₂ / t-BuXPhos | K₂CO₃ | 2-MeTHF | 80 | >90 | [4] |

| N-Arylation | Arylboronic Acid | Cu(OAc)₂ | Pyridine | DCM | RT | Good | [5] |

Reactions at the Bromine Atom

The bromine atom is the most versatile functional handle for carbon-carbon and carbon-heteroatom bond formation.

3-Bromo-4-methylbenzenesulfonamide is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions due to the stability and reactivity of aryl-palladium intermediates.

-

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a C-C bond.[6][7][8][9] It is widely used for the synthesis of biaryl compounds. The choice of ligand, base, and solvent system is critical for achieving high yields.[8]

-

Buchwald-Hartwig Amination: This powerful method forms a C-N bond by coupling the aryl bromide with a primary or secondary amine.[10][11][12][13] The development of sterically hindered and electron-rich phosphine ligands has dramatically expanded the scope of this reaction.[13]

-

Heck-Mizoroki Reaction: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, providing a direct method for vinylation of the aromatic ring.[14][15][16][17]

Table 2: Quantitative Data for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference(s) |

| Suzuki | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | High | [7][8] |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | >90 | [10][12] |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | High | [14][15] |

The presence of the strongly electron-withdrawing sulfonamide group ortho to the bromine atom activates the substrate for SₙAr.[18][19][20] Strong nucleophiles, such as alkoxides, thiolates, or amines, can displace the bromide ion, typically under heated conditions. The reaction proceeds through a resonance-stabilized Meisenheimer complex intermediate.[18][20][21] The rate of reaction generally follows the order F > Cl > Br > I, which is opposite to that of Sₙ1 and Sₙ2 reactions, because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[22]

Reactions at the Methyl Group

The benzylic methyl group can also be functionalized, adding another dimension to the molecule's synthetic utility.

Using reagents like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), the methyl group can be selectively halogenated to form a benzylic bromide.[23] This product, 3-bromo-4-(bromomethyl)benzenesulfonamide, is a potent electrophile, readily participating in nucleophilic substitution reactions.

Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, can oxidize the methyl group to a carboxylic acid. This transformation yields 2-bromo-4-sulfamoylbenzoic acid, introducing another valuable functional group for further elaboration, for example, through amide coupling reactions.

Experimental Protocols

General Workflow for a Cross-Coupling Reaction

The diagram below outlines a typical experimental workflow for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination.

Protocol for Suzuki-Miyaura Coupling

Reaction: Synthesis of 4-methyl-3-phenylbenzenesulfonamide.

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-4-methylbenzenesulfonamide (1.0 mmol, 250 mg), phenylboronic acid (1.2 mmol, 146 mg), and sodium carbonate (2.5 mmol, 265 mg).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent and Catalyst Addition: Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL). To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).

-

Reaction Execution: Heat the reaction mixture to 85 °C and stir vigorously for 12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol for N-Alkylation

Reaction: Synthesis of N-benzyl-3-bromo-4-methylbenzenesulfonamide.[24]

-

Reaction Setup: In a round-bottom flask, dissolve 3-Bromo-4-methylbenzenesulfonamide (1.0 mmol, 250 mg) in N,N-dimethylformamide (DMF, 5 mL).

-

Base Addition: Add potassium carbonate (1.5 mmol, 207 mg) to the solution.

-

Electrophile Addition: Add benzyl bromide (1.1 mmol, 131 µL) dropwise to the stirring suspension.

-

Reaction Execution: Stir the mixture at room temperature for 16 hours.

-

Workup: Pour the reaction mixture into ice-water (50 mL). Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure N-alkylated product.

Application in Drug Discovery: A Signaling Pathway Context

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, most notably as a core component of carbonic anhydrase inhibitors. These drugs are used to treat glaucoma, epilepsy, and altitude sickness. Derivatives of 3-Bromo-4-methylbenzenesulfonamide can be readily synthesized to target this enzyme.

Carbonic anhydrase (CA) catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. Inhibitors block this activity, altering pH and fluid balance in various tissues.

By utilizing the reactions described in this guide, researchers can synthesize a library of compounds from the 3-Bromo-4-methylbenzenesulfonamide core, varying the substituents at the nitrogen, bromine, and methyl positions to optimize binding affinity, selectivity, and pharmacokinetic properties for targets like carbonic anhydrase.

Conclusion

3-Bromo-4-methylbenzenesulfonamide is a cornerstone building block for synthetic chemistry. The distinct and predictable reactivity of its sulfonamide, bromine, and methyl functional groups allows for selective and sequential modifications. Mastery of the reactions detailed herein—including N-alkylation/arylation, palladium-catalyzed cross-couplings, nucleophilic aromatic substitution, and benzylic functionalization—empowers researchers to efficiently generate novel and complex molecules for applications ranging from pharmaceutical drug discovery to the development of advanced materials.

References

- 1. escholarship.org [escholarship.org]

- 2. repository.nie.edu.sg [repository.nie.edu.sg]

- 3. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts [organic-chemistry.org]

- 5. Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Heck reaction - Wikipedia [en.wikipedia.org]

- 15. Heck Reaction [organic-chemistry.org]

- 16. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 17. youtube.com [youtube.com]

- 18. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 19. byjus.com [byjus.com]

- 20. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 21. m.youtube.com [m.youtube.com]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. researchgate.net [researchgate.net]

- 24. N-benzyl-3-bromo-4-methylbenzenesulfonamide | C14H14BrNO2S | CID 7213295 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-Bromo-4-methylbenzenesulfonamide in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-4-methylbenzenesulfonamide. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a strong theoretical framework for predicting solubility, detailed experimental protocols for its determination, and a qualitative assessment in common laboratory solvents.

Introduction

3-Bromo-4-methylbenzenesulfonamide is a substituted aromatic sulfonamide. The solubility of such compounds is of critical importance in various stages of research and development, including synthesis, purification, formulation, and biological screening. Understanding its behavior in different solvents allows for the rational design of experimental conditions and the interpretation of results.

The structure of 3-Bromo-4-methylbenzenesulfonamide, featuring a polar sulfonamide group (-SO₂NH₂), a nonpolar aromatic ring, a methyl group, and a bromine atom, suggests a nuanced solubility profile. The interplay between these functional groups dictates its interaction with solvents of varying polarities.

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of 3-Bromo-4-methylbenzenesulfonamide in a range of common laboratory solvents can be made. The presence of the polar sulfonamide group, capable of hydrogen bonding, suggests solubility in polar solvents.[1] Conversely, the nonpolar benzene ring and methyl group, along with the halogen atom, contribute to its solubility in nonpolar solvents.

Table 1: Predicted Qualitative Solubility of 3-Bromo-4-methylbenzenesulfonamide

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The sulfonamide group can form hydrogen bonds with protic solvents. However, the nonpolar aromatic ring and methyl group will limit extensive solubility, particularly in water. Solubility is expected to increase with the alkyl chain length of the alcohol. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar sulfonamide group. The organic nature of these solvents will also favorably interact with the nonpolar parts of the molecule. |

| Nonpolar | Dichloromethane, Chloroform | Moderate | The molecule has significant nonpolar character due to the aromatic ring, methyl group, and bromine, allowing for van der Waals interactions with these solvents. |

| Nonpolar | Toluene, Hexane | Low | While there are nonpolar features, the high polarity of the sulfonamide group will likely hinder solubility in highly nonpolar, non-aromatic solvents like hexane. Toluene may show slightly better solvation due to its aromatic nature. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Objective: To determine the equilibrium solubility of 3-Bromo-4-methylbenzenesulfonamide in a selection of laboratory solvents at a controlled temperature.

Materials:

-

3-Bromo-4-methylbenzenesulfonamide (solid)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 3-Bromo-4-methylbenzenesulfonamide to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of 3-Bromo-4-methylbenzenesulfonamide of known concentrations in the respective solvent.

-

Analyze the filtered saturated solutions and the standard solutions using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of 3-Bromo-4-methylbenzenesulfonamide in the saturated solutions by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized using the following diagram.

Caption: Workflow for experimental solubility determination.

Conclusion

References

The Multifaceted Biological Activities of Substituted Benzenesulfonamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted benzenesulfonamides represent a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities that have been harnessed for various therapeutic applications. This technical guide provides an in-depth exploration of the core biological activities of these compounds, with a focus on their roles as enzyme inhibitors, anticancer agents, and antimicrobial compounds. Quantitative data from key studies are summarized for comparative analysis, detailed experimental protocols for pivotal assays are provided, and crucial signaling pathways and experimental workflows are visualized to offer a clear graphical representation of the underlying mechanisms and methodologies.

Enzyme Inhibition: A Primary Mechanism of Action

A significant facet of the therapeutic efficacy of substituted benzenesulfonamides stems from their potent and often selective inhibition of various enzymes. This inhibitory action is central to their application in treating a spectrum of diseases.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[1] The inhibition of specific CA isoforms is a therapeutic strategy for conditions such as glaucoma, epilepsy, and cancer.[1][2] Notably, tumor-associated isoforms like CA IX and CA XII are targets for anticancer drug development due to their role in the tumor microenvironment.[3][4]

The inhibitory potency of benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms is presented in Table 1.

Table 1: Inhibitory Activity of Substituted Benzenesulfonamides against Carbonic Anhydrase Isoforms

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| Acetazolamide (Standard) | 439.17 | 98.28 | 25 | 5.7 | [5] |

| 4-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)benzenesulfonamide | 1.79 ± 0.22 | 1.72 ± 0.58 | - | - | [6] |

| 4-(2-(1-(4-chlorophenyl)ethylidene)hydrazinyl)benzenesulfonamide | 2.11 ± 0.35 | 2.01 ± 0.23 | - | - | [6] |

| 4-(2-(1-(4-bromophenyl)ethylidene)hydrazinyl)benzenesulfonamide | 2.13 ± 0.11 | 2.10 ± 0.31 | - | - | [6] |

| N-(7-bromo-1,3-benzoxazol-2-yl)-4-methylbenzene-1-sulfonamide (3a) | - | - | - | - | [7] |

| 4-bromo-N-(7-methyl-1,3-benzoxazol-2-yl)benzene-1-sulfonamide (3b) | - | - | - | - | [7] |

| Beta-lactam substituted benzenesulfonamide (5a) | 278.40 | 69.56 | - | - | |

| Beta-lactam substituted benzenesulfonamide (5d) | 85.53 | 39.64 | - | - | [8] |

| Beta-lactam substituted benzenesulfonamide (5f) | - | - | - | - | |

| Beta-lactam substituted benzenesulfonamide (5h) | 66.60 | - | - | - | [8] |

| Beta-lactam substituted benzenesulfonamide (5l) | 68.63 | 74.94 | - | - | |

| Phenyl derivative (7a) | 47.1 | 35.9 | 170.0 | 149.9 | [9] |

| 4-hydroxyphenyl derivative (7d) | - | - | - | - | [9] |

| 4-acetylphenyl derivative (7o) | - | - | - | - | [9] |

| Compound with piperonyl moiety (26) | - | 33.2 | - | - | [2] |

| Compound with benzoate moiety (31) | - | 41.5 | - | - | [2] |

Note: '-' indicates data not available in the cited sources.

Kinase Inhibition

Receptor tyrosine kinases (RTKs) are crucial mediators of intracellular signaling and are often dysregulated in cancer.[10] Substituted benzenesulfonamides have emerged as potent inhibitors of various kinases, including AXL kinase, Calcium/Calmodulin-Dependent Protein Kinase (CaMKII), and the PI3K/mTOR pathway, which are implicated in cell proliferation, survival, and migration.[10][11][12]

Table 2: Kinase Inhibitory Activity of Substituted Benzenesulfonamides

| Compound | Target Kinase | IC50 (µM) | Reference |

| Bosutinib | AXL Kinase | 0.56 | [10] |

| N-(4-cycloheptyl-4-oxobutyl)-4-methoxy-N-phenylbenzenesulfonamide (9) | CaMKII | 0.79 | [11] |

| Propynyl-substituted benzenesulfonamide (7k) | PI3K/mTOR | - | [12] |

| AL106 | TrkA | - | [13] |

Note: '-' indicates data not available in the cited sources. Some studies report potency without specific IC50 values.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins, which are mediators of inflammation and pain.[14] Certain N-acetyl-2-carboxybenzenesulfonamides have been identified as non-selective inhibitors of COX, demonstrating anti-inflammatory and analgesic properties.[14]

Anticancer Activity

The anticancer properties of substituted benzenesulfonamides are often linked to their ability to inhibit enzymes crucial for tumor growth and survival, such as carbonic anhydrases and various kinases.[13][15] These compounds have shown efficacy against a range of cancer cell lines, including those from breast, lung, and liver cancers.[5][9][15]

Table 3: Anticancer Activity of Substituted Benzenesulfonamides

| Compound | Cell Line | Activity (IC50 / EC50, µM) | Reference |

| Aryl thiazolone-benzenesulfonamide (4e) | MDA-MB-231 | 3.58 | [5] |

| MCF-7 | 4.58 | [5] | |

| Aryl thiazolone-benzenesulfonamide (4g) | MDA-MB-231 | 5.54 | [5] |

| MCF-7 | 2.55 | [5] | |

| Beta-lactam substituted benzenesulfonamide (5f) | MCF-7 | 38.3 | [8] |

| Beta-lactam substituted benzenesulfonamide (5h) | MCF-7 | 47.0 | [8] |

| Beta-lactam substituted benzenesulfonamide (5l) | MCF-7 | 32.0 | [8] |

| 4-hydroxyphenyl derivative (7d) | Hep3B | Selectively cytotoxic | [9] |

| 4-cyanophenyl derivative (7g) | Hep3B | Selectively cytotoxic | [9] |

| 4-chlorophenyl derivative (7j) | A549 | Higher selectivity | [9] |

| 4-bromophenyl derivative (7k) | Hep3B | Selectively cytotoxic | [9] |

| Imidazole derivative (16) | MDA-MB-231 | - | [16] |

| IGR39 | - | [16] | |

| Imidazole derivative (23) | MDA-MB-231 | 20.5 ± 3.6 | [16] |

| IGR39 | 27.8 ± 2.8 | [16] |

Note: '-' indicates data not available in the cited sources.

Antimicrobial Activity

Historically, sulfonamides were the first class of synthetic antimicrobial agents.[7] Modern research continues to explore novel benzenesulfonamide derivatives for their antibacterial and antifungal activities.[5][7] Their mechanism of action often involves the inhibition of essential metabolic pathways in microorganisms.[17]

Table 4: Antimicrobial Activity of Substituted Benzenesulfonamides

| Compound | Microorganism | Activity (MIC, µg/mL or Zone of Inhibition, mm) | Reference |

| Isopropyl substituted derivative | S. aureus | 3.9 | [18] |

| Amino substituted ethyl coumarin benzenesulfonamide (IX) | E. coli | 10 mm | [5] |

| S. flexneri | 9 mm | [5] | |

| Aryl thiazolone-benzenesulfonamide (4e) | S. aureus | 80.69% inhibition at 50 µg/mL | [5] |

| Aryl thiazolone-benzenesulfonamide (4g) | S. aureus | 69.74% inhibition at 50 µg/mL | [5] |

| K. pneumoniae (biofilm) | 79.46% inhibition | [5] | |

| Aryl thiazolone-benzenesulfonamide (4h) | S. aureus | 68.30% inhibition at 50 µg/mL | [5] |

| K. pneumoniae (biofilm) | 77.52% inhibition | [5] | |

| Compound 4d | E. coli | MIC 6.72 mg/mL | [19] |

| Compound 4h | S. aureus | MIC 6.63 mg/mL | [19] |

| Compound 4a | P. aeruginosa | MIC 6.67 mg/mL | [19] |

| S. typhi | MIC 6.45 mg/mL | [19] | |

| Compound 4f | B. subtilis | MIC 6.63 mg/mL | [19] |

| Compound 4e | C. albicans | MIC 6.63 mg/mL | [19] |

| A. niger | MIC 6.28 mg/mL | [19] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the protocols for key experiments cited in the literature.

Synthesis of Substituted Benzenesulfonamides

General Procedure for the Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides: [6]

-

To a solution of an appropriate ketone (9 mmol) and 4-hydrazinobenzenesulfonamide hydrochloride (1.88 g, 9 mmol) in ethanol (30 mL), add 2-3 drops of concentrated hydrochloric acid.

-

Heat the reaction mixture in a microwave synthesizer at 120 °C for 10-20 minutes.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, remove the ethanol under vacuum.

-

Filter the resulting solid, dry it, and recrystallize from ethanol or a mixture of H₂O and N,N-dimethylformamide (1:4) to yield the final product.

General Procedure for the Synthesis of Aryl Thiazolone-Benzenesulfonamides: [5]

-

Synthesis of 2-chloro-N-(4-sulfamoylphenyl)-acetamide: To a suspension of sulfanilamide (1.72 g, 0.01 mol) and K₂CO₃ (2.76 g, 0.02 mol) in acetone, add 2-chloroacetyl chloride (1.354 g, 0.012 mol) dropwise.

-

Synthesis of ((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide: To a solution of the product from the previous step (2.625 g, 0.01 mol) in absolute ethanol (20 mL), add ammonium thiocyanate (0.76 g, 0.01 mol). Reflux the mixture for 3 hours.

-

Synthesis of final compounds: To a solution of the thiazolone intermediate (0.271 g, 0.001 mol) in glacial acetic acid (20 mL), add sodium acetate (0.164 g, 0.002 mol) and the appropriate aldehyde (0.02 mol). Reflux the mixture for 24-48 hours.

In Vitro Carbonic Anhydrase Inhibition Assay

This assay is based on the principle that carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, which can be measured spectrophotometrically.[20]

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

CA Enzyme Stock Solution: 1 mg/mL in cold Assay Buffer.

-

CA Working Solution: Dilute the stock solution to the desired concentration (e.g., 10-60 units/mL) with cold Assay Buffer.

-

Substrate Stock Solution: 3 mM p-NPA in acetonitrile or DMSO (prepare fresh daily).

-

Inhibitor Working Solutions: Prepare serial dilutions of the test compounds and a known inhibitor (e.g., Acetazolamide) in the appropriate solvent.[20]

-

-

Assay Procedure (96-well plate format):

-

Add 158 µL of Assay Buffer to the appropriate wells.

-

Add 2 µL of the inhibitor working solution (or DMSO for the control).

-

Add 20 µL of the CA Working Solution to all wells except the blank.

-

Incubate at room temperature for 10-15 minutes.

-

Initiate the reaction by adding 20 µL of the Substrate Stock Solution to all wells.

-

Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.[20]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the absorbance vs. time curve).

-

Determine the percentage of inhibition for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]

-

Cell Culture: Maintain the desired cancer cell lines (e.g., Hep3B, A549) and a normal cell line (e.g., L929) in appropriate media supplemented with L-glutamine, fetal bovine serum, and penicillin/streptomycin.[9]

-

Assay Procedure:

-

Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds dissolved in DMSO. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 or EC50 value.[16]

-

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21]

-

Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[21]

-

Assay Procedure (96-well microtiter plate format):

-

Prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with the prepared bacterial suspension.

-

Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubate the plates at 35-37°C for 16-20 hours.[21]

-

-

Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[21]

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

Graphical representations are invaluable for understanding the complex interactions and processes involved in the biological activities of substituted benzenesulfonamides.

Caption: PI3K/mTOR signaling pathway and points of inhibition by benzenesulfonamides.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. ijsr.net [ijsr.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Benzenesulfonamide Derivatives as Calcium/Calmodulin-Dependent Protein Kinase Inhibitors and Antiviral Agents against Dengue and Zika Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. apexbt.com [apexbt.com]

- 15. dovepress.com [dovepress.com]

- 16. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. Emergent antibacterial activity of N -(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03882F [pubs.rsc.org]

- 19. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

3-Bromo-4-methylbenzenesulfonamide: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methylbenzenesulfonamide is a halogenated aromatic sulfonamide with potential applications in medicinal chemistry and organic synthesis. The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. The presence of a bromine atom and a methyl group on the phenyl ring offers opportunities for further structural modifications, making it a potentially valuable building block for the development of novel bioactive compounds. This technical guide provides a comprehensive overview of the available literature on 3-Bromo-4-methylbenzenesulfonamide, focusing on its synthesis, chemical properties, and potential for biological activity.

Chemical and Physical Properties

While specific experimentally determined data for 3-Bromo-4-methylbenzenesulfonamide is limited in publicly accessible literature, data for closely related isomers and derivatives can provide valuable insights.

Table 1: Physicochemical Data of 3-Bromo-4-methylbenzenesulfonamide and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-Bromo-4-methylbenzenesulfonamide | 210824-69-4 | C₇H₈BrNO₂S | 250.11 | Not available |

| 4-Bromo-3-methylbenzenesulfonamide | 879487-75-9 | C₇H₈BrNO₂S | 250.12 | 148[1] |

| 3-Bromo-N-methylbenzenesulfonamide | Not Available | C₇H₈BrNO₂S | 250.11 | 62-66 |

| N-Benzyl-3-bromo-4-methylbenzenesulfonamide | 850429-67-3 | C₁₄H₁₄BrNO₂S | 340.24 | Not available[2] |

| 3-Bromo-4-(hydroxymethyl)benzenesulfonamide | 1645275-35-9 | C₇H₈BrNO₃S | 266.11 | Not available[3] |

Synthesis

Proposed Synthetic Pathway

Caption: Proposed synthesis of 3-Bromo-4-methylbenzenesulfonamide.

Experimental Protocols

While a specific protocol for the target molecule is unavailable, the following general procedures for the key reaction steps are commonly employed for the synthesis of arylsulfonamides.

Step 1: Chlorosulfonation of 1-Bromo-2-methylbenzene

This reaction introduces the sulfonyl chloride group onto the aromatic ring. The directing effects of the bromo and methyl substituents would likely favor the formation of 3-Bromo-4-methylbenzenesulfonyl chloride.

-

Reagents: 1-Bromo-2-methylbenzene, Chlorosulfonic acid.

-

Procedure: 1-Bromo-2-methylbenzene is slowly added to an excess of cooled (0-5 °C) chlorosulfonic acid with vigorous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period to ensure complete reaction. The mixture is subsequently quenched by carefully pouring it onto crushed ice. The precipitated sulfonyl chloride can then be filtered, washed with cold water, and dried.

Step 2: Amination of 3-Bromo-4-methylbenzenesulfonyl chloride

The sulfonyl chloride is then converted to the corresponding sulfonamide by reaction with an amine source.

-

Reagents: 3-Bromo-4-methylbenzenesulfonyl chloride, Ammonium hydroxide or aqueous ammonia.

-

Procedure: The crude 3-Bromo-4-methylbenzenesulfonyl chloride is dissolved in a suitable solvent (e.g., acetone, THF). Concentrated ammonium hydroxide is then added portion-wise, and the mixture is stirred. The reaction is often exothermic and may require cooling. After the reaction is complete, the product can be precipitated by adding the reaction mixture to a large volume of water. The solid 3-Bromo-4-methylbenzenesulfonamide is then collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Spectral Characterization

Specific spectral data for 3-Bromo-4-methylbenzenesulfonamide is not available in the reviewed literature. However, the expected spectral characteristics can be inferred from the analysis of similar compounds.

Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Data:

-

Aromatic Protons: Three protons in the aromatic region, likely exhibiting complex splitting patterns (doublets and doublet of doublets) due to their ortho and meta couplings.

-

Methyl Protons: A singlet in the aliphatic region (around 2.0-2.5 ppm) corresponding to the methyl group protons.

-

Sulfonamide Protons: A broad singlet corresponding to the two protons of the -SO₂NH₂ group. The chemical shift of these protons can be variable and may depend on the solvent and concentration.

Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data:

-

Six distinct signals in the aromatic region corresponding to the carbon atoms of the benzene ring. The chemical shifts will be influenced by the bromo, methyl, and sulfonamide substituents.

-

One signal in the aliphatic region for the methyl carbon.

Expected IR (Infrared) Spectroscopy Data:

-

N-H Stretching: Two bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary sulfonamide group.

-

S=O Stretching: Two strong absorption bands around 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric) characteristic of the sulfonyl group.

-

C-H Stretching: Bands corresponding to aromatic and aliphatic C-H stretching.

-

C=C Stretching: Aromatic ring skeletal vibrations.

Expected Mass Spectrometry (MS) Data:

-

The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

Biological Activity and Signaling Pathways

There is currently no published research detailing the biological activity, mechanism of action, or any associated signaling pathways for 3-Bromo-4-methylbenzenesulfonamide. However, the broader class of benzenesulfonamide derivatives is known to exhibit a wide range of pharmacological activities.[4][5] This suggests that 3-Bromo-4-methylbenzenesulfonamide could be a candidate for biological screening in various assays. The functional groups present offer potential interaction points with biological targets.[3]

Potential Areas for Investigation:

-

Antimicrobial Activity: Sulfonamides are classic antibacterial agents.

-

Enzyme Inhibition: The sulfonamide moiety is a known zinc-binding group and can inhibit metalloenzymes.

-

Anticancer Activity: Many benzenesulfonamide derivatives have shown promise as anticancer agents.

Workflow for Biological Evaluation

Caption: A general workflow for the biological evaluation of a novel compound.

Conclusion

3-Bromo-4-methylbenzenesulfonamide is a readily synthesizable compound with potential for further development in medicinal chemistry and as a building block in organic synthesis. While specific experimental data for this compound is scarce in the public domain, its structural similarity to other biologically active benzenesulfonamides suggests that it warrants further investigation. Future research should focus on the development and publication of a detailed synthetic protocol, full spectral characterization, and a comprehensive evaluation of its biological activities to unlock its full potential. Researchers interested in this molecule are encouraged to perform these studies to fill the existing knowledge gap.

References

- 1. 4-Bromo-3-methylbenzenesulfonamide | 879487-75-9 [sigmaaldrich.com]

- 2. N-benzyl-3-bromo-4-methylbenzenesulfonamide | C14H14BrNO2S | CID 7213295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-4-(hydroxymethyl)benzenesulfonamide | AxisPharm [axispharm.com]

- 4. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 5. researchgate.net [researchgate.net]

The Expanding Therapeutic Frontier of Sulfonamides: A Technical Guide to Novel Compound Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Since their initial discovery as antimicrobial agents, sulfonamide-containing compounds have evolved into a versatile and promising scaffold in drug discovery.[1] Their unique chemical properties allow for diverse structural modifications, leading to a wide array of biological activities.[1][2] This technical guide provides an in-depth overview of recent advancements in the discovery of novel sulfonamide derivatives, with a focus on their synthesis, therapeutic applications, and the experimental methodologies underpinning this research. The sulfonamide moiety is a cornerstone in the development of treatments for a range of diseases, including cancer, microbial infections, inflammation, and diabetes.[1][3]

Recent research has unveiled novel mechanisms of action for sulfonamide derivatives, extending beyond the classical inhibition of the folate biosynthetic pathway.[4] These compounds have been shown to modulate various signaling pathways, inhibit crucial enzymes, and even exhibit multi-target activities, enhancing their therapeutic potential while potentially minimizing side effects.[1][5] This guide will delve into the specifics of these advancements, presenting quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes to aid researchers in this dynamic field.

Synthesis of Novel Sulfonamide Derivatives

The synthesis of novel sulfonamide compounds is a cornerstone of their development as therapeutic agents.[6] A common and versatile method involves the nucleophilic substitution reaction between a primary or secondary amine and a sulfonyl chloride.[6] This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride (HCl) generated during the process.[6]

Recent advancements have also focused on developing more efficient and environmentally friendly synthetic protocols. These include microwave-assisted synthesis, which can significantly reduce reaction times, and one-pot synthesis strategies that streamline the process by combining multiple steps.[6][7] For instance, a one-pot method has been developed for the synthesis of sulfonamides from unactivated carboxylic acids and amines via an aromatic decarboxylative halosulfonylation.[7] Another innovative approach involves the use of a nitrogen-centered radical for the installation of a sulfonamide unit onto polycyclic hydrocarbon cores.[8]

The structural diversity of sulfonamides is further expanded by incorporating various heterocyclic moieties, such as pyrazole, thiazole, and 1,2,3-triazole, which can significantly influence the biological activity of the resulting compounds.[9][10]

Therapeutic Applications and Biological Activities

Anticancer Activity

A significant area of research has focused on the development of novel sulfonamides as potent anticancer agents.[11] These compounds have been shown to target various hallmarks of cancer through diverse mechanisms of action.

One key target is the vascular endothelial growth factor receptor-2 (VEGFR-2), a tyrosine kinase receptor that plays a crucial role in tumor angiogenesis.[5] Several novel sulfonamide derivatives have demonstrated potent VEGFR-2 inhibitory activity, thereby impeding the formation of new blood vessels that supply tumors with nutrients and oxygen.[5][12] For example, compounds 3a , 6 , and 15 have been identified as promising VEGFR-2-targeting sulfonamides with potent and selective anticancer activity.[12]

Another important target is tumor pyruvate kinase M2 (PKM2), an enzyme critical for the metabolic reprogramming of cancer cells.[13][14] Compound 9b has emerged as a potent activator of PKM2, leading to apoptosis and cell cycle arrest in lung cancer cells.[13][14] The activation of PKM2 by this sulfonamide derivative promotes the less active tetrameric form of the enzyme, thereby altering cancer cell metabolism.[13]